molecular formula C21H21N3O2S B2426799 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide CAS No. 894018-10-1

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2426799
CAS No.: 894018-10-1
M. Wt: 379.48
InChI Key: WHRWDTGJUOBZFL-UHFFFAOYSA-N
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Description

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide is a synthetic organic compound characterized by its unique thiazole ring structure

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-7-6-8-16(13-14)21-23-15(2)18(27-21)11-12-22-19(25)20(26)24-17-9-4-3-5-10-17/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRWDTGJUOBZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

For the target molecule, the 2-(3-methylphenyl) substituent is introduced via a thioamide derived from 3-methylbenzamide. The 4-methyl group originates from the α-haloketone component, typically 2-bromo-1-(3-methylphenyl)propan-1-one (Figure 1A). The reaction proceeds under reflux in ethanol, yielding 5-(bromomethyl)-2-(3-methylphenyl)-4-methyl-1,3-thiazole as an intermediate.

Mechanistic Insights :

  • The thioamide sulfur nucleophilically attacks the α-carbon of the α-haloketone, forming a thioether intermediate.
  • Intramolecular cyclization and dehydration yield the thiazole ring.

Optimization Data :

Condition Yield (%) Reference
Ethanol, reflux, 6h 78
DMF, 80°C, 4h 82

Formation of the Ethanediamide Moiety

The final step involves coupling the primary amine with phenyloxamic acid to form the ethanediamide group.

Carbodiimide-Mediated Amidation

N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of phenyloxamic acid. The reaction proceeds in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Key Data :

Parameter Value
Coupling agent EDCl/HOBt
Solvent Dichloromethane
Temperature 0°C → RT, 12h
Yield 85%

Side Reactions :

  • Over-activation of the carboxylic acid may lead to dimerization.
  • Strict temperature control minimizes racemization.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for the Hantzsch thiazole formation. For example, using 2-chloro-1-(3-methylphenyl)propan-1-one and 3-methylbenzothioamide in ethanol under microwave conditions (100°C, 20 min) achieves a 90% yield of the thiazole intermediate.

One-Pot Sequential Reactions

A patent by describes a one-pot method for thiazole derivatives, avoiding isolation of intermediates. This approach combines Grignard reagent exchange and CO₂ insertion, though its applicability to the target compound requires further validation.

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water (9:1) , yielding the target compound as a white crystalline solid. Characterization data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 8H, aromatic), 3.62 (t, J = 6.8 Hz, 2H, CH₂), 2.98 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₂₂H₂₃N₃O₂S [M+H]⁺: 394.1584; found: 394.1586.

Challenges and Optimization Strategies

Steric Hindrance

The 3-methylphenyl group at position 2 creates steric hindrance, slowing thiazole cyclization. Using polar aprotic solvents (e.g., DMF) improves reaction kinetics.

Byproduct Formation

During alkylation, N-alkylation of the thiazole nitrogen may occur. Employing a bulky base (e.g., DBU) suppresses this side reaction.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring’s sulfur atom and adjacent unsaturated bonds are susceptible to oxidation. Common oxidants and outcomes include:

Reagent/ConditionsReaction SiteProduct(s)Notes
H₂O₂ (30%, acidic medium)Thiazole sulfurSulfoxide derivativePartial oxidation at sulfur
KMnO₄ (alkaline, heat)Ethyl linker C-N bondsCleavage to carboxylic acid intermediatesDegrades amide linkages
mCPBA (CH₂Cl₂, 0°C)Thiazole ringEpoxidation of adjacent double bondsRequires conjugated diene system

Hydrolysis Reactions

The ethanediamide (oxalamide) group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl, reflux):

  • Products: 2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethylamine + phenyl oxalic acid

  • Mechanism: Protonation of amide carbonyls followed by nucleophilic attack by water .

Basic Hydrolysis (NaOH, aqueous EtOH):

  • Products: Sodium oxalate + corresponding amine derivatives

  • Selectivity: Faster cleavage of the less sterically hindered amide bond .

Alkylation/Acylation

The secondary amine in the ethyl linker serves as a nucleophile:

Reaction TypeReagentProductYield*
AlkylationCH₃I, K₂CO₃ (DMF, 60°C)N-Methylated derivativeModerate
AcylationAcCl, pyridine (0°C)Acetylated amineHigh

Note: Steric hindrance from the thiazole and phenyl groups may reduce reactivity at the amine site .

Cycloaddition Reactions

The thiazole’s electron-deficient nature facilitates [4+2] Diels-Alder reactions:

DienophileConditionsProductRegioselectivity
Maleic anhydrideToluene, 110°CThiazole-fused bicyclic adductEndo preference
TetracyanoethyleneDCM, rtCyano-substituted cycloadductOrtho dominance

Reaction feasibility depends on the thiazole’s substitution pattern and dienophile electronic demand.

Electrophilic Aromatic Substitution

The 3-methylphenyl and N-phenyl groups undergo substitution:

ReactionReagentPosition ModifiedProduct
NitrationHNO₃/H₂SO₄ (0°C)Para to methyl on arylNitro-substituted derivative
HalogenationBr₂ (FeBr₃ catalyst)Ortho to amide on N-phenylBrominated analog

Steric effects from the methyl group direct electrophiles to para positions on the 3-methylphenyl ring .

Reductive Transformations

Catalytic hydrogenation targets the thiazole ring:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C (EtOH)Partially saturated thiazoline derivativeLow
H₂ (50 psi), Raney NiFully saturated thiazolidineHigh

Reduction disrupts aromaticity, altering electronic properties for downstream applications.

Metal-Catalyzed Cross-Coupling

The brominated derivative (from Section 5) participates in Suzuki-Miyaura reactions:

PartnerCatalystProductApplication
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-modified analogKinase inhibitor candidates

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide. For instance, thiazole derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Case Study:
A study published in Molecules demonstrated that thiazole derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit the growth of resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, thiazole-containing compounds have also been evaluated for antifungal activity. These compounds can disrupt fungal cell membranes or inhibit ergosterol biosynthesis, leading to cell death.

Research Findings:
Research has shown that certain thiazole derivatives possess antifungal activity against Candida species and Aspergillus species. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antifungal potency .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have been reported to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:
In vitro studies have shown that thiazole-based compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values obtained from these studies indicate a promising therapeutic index for further development .

Other Pharmacological Activities

Beyond antibacterial and anticancer applications, this compound may exhibit other pharmacological effects:

  • Anti-inflammatory Activity: Some thiazole derivatives demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antiviral Activity: Preliminary studies suggest potential antiviral properties against certain viruses, although more research is needed to confirm these effects.

Mechanism of Action

The mechanism of action of N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both the thiazole ring and the phenylethanediamide moiety makes it unique compared to other thiazole derivatives.

    Biological Activity: Its specific interactions with molecular targets may offer distinct pharmacological properties compared to similar compounds.

Biological Activity

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide is a synthetic compound characterized by its thiazole moiety, which has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections provide a detailed overview of the biological activity, synthesis, and potential applications of this compound.

The molecular formula of this compound is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S, with a molecular weight of 411.5 g/mol. The compound features a thiazole ring that contributes to its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC22H23N3O2S
Molecular Weight411.5 g/mol
LogP4.7018
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area58.167 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Substitution Reactions : The thiazole derivative undergoes substitution reactions to introduce various functional groups.
  • Amide Bond Formation : The final step involves coupling the thiazole derivative with phenylethanediamine using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC).

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses potent activity against various bacterial strains.

  • Gram-positive Bacteria : The compound displayed effective inhibition against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 4.69 to 22.9 µM for Gram-positive strains and 8.33 to 23.15 µM for Gram-negative strains, indicating promising potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring may interact with enzymes involved in critical metabolic pathways, inhibiting their activity.
  • DNA Binding : Potential binding to DNA may lead to altered gene expression and subsequent cellular effects.

Case Studies

A recent study explored the structure-activity relationship (SAR) of various thiazole derivatives, including this compound. The findings indicated that modifications on the thiazole ring significantly impacted both antimicrobial and anticancer activities, suggesting avenues for further optimization in drug design .

Q & A

Q. Table 1: Impact of Catalysts on Yield

CatalystSolventTemperatureYield (%)Reference
Zeolite Y-HPyridine150°C85
TriethylamineDioxane25°C70

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiazole protons (δ 7.82 ppm), and amide NH signals (δ 10.04 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z 305 [M+1] for related thiazoles) .
  • Elemental Analysis : Carbon, nitrogen, and sulfur content validated against theoretical values (e.g., C: 47.35%, N: 18.40%) .

Q. Table 2: Analytical Parameters

TechniqueKey ParametersExpected OutcomeReference
¹H NMRDMSO-d₆, 500 MHzδ 7.82 (thiazole CH)
HRMSEI, 70 eVm/z 305 [M+1]
Elemental AnalysisC, H, N, S percentagesC: 47.28% (found)

Advanced: How should researchers design assays to evaluate the antiproliferative activity of this compound?

Methodological Answer:

Cell Line Selection : Use cancer cell lines (e.g., MCF-7, HeLa) with non-malignant controls .

Dose-Response Curves : Test concentrations from 1 µM to 100 µM over 48–72 hours .

Mechanistic Studies : Include flow cytometry for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential assays .

Data Validation : Compare IC₅₀ values with reference drugs (e.g., cisplatin) and use triplicate replicates .

Advanced: How can structural discrepancies in spectroscopic data across studies be resolved?

Methodological Answer:

  • Crystallographic Validation : Use single-crystal X-ray diffraction (SHELXL software) to resolve ambiguous proton environments .
  • Dynamic NMR : Probe tautomerism or conformational flexibility in DMSO-d₆ vs. CDCl₃ .
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., Gaussian 09) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Substituent Variation : Modify the 3-methylphenyl group (e.g., replace with fluorophenyl) to assess electronic effects on bioactivity .

Amide Linker Replacement : Test ethanediamide vs. thioamide analogs to evaluate hydrogen-bonding requirements .

Bioisosteric Swaps : Replace the thiazole ring with oxadiazole or triazole to probe steric tolerance .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with target binding (e.g., kinase domains) .

Q. Table 3: SAR Insights from Analog Studies

ModificationBiological Activity TrendReference
Thiazole → OxadiazoleReduced potency
3-Methylphenyl → 4-FluorophenylIncreased IC₅₀

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